molecular formula C19H22N2OS B14064620 Phenothiazine, 3-methoxy-10-(1-methyl-4-piperidyl)- CAS No. 101976-46-9

Phenothiazine, 3-methoxy-10-(1-methyl-4-piperidyl)-

Cat. No.: B14064620
CAS No.: 101976-46-9
M. Wt: 326.5 g/mol
InChI Key: JLCRIPPKROACNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenothiazine, 3-methoxy-10-(1-methyl-4-piperidyl)- is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms Phenothiazine derivatives are known for their diverse applications in various fields, including medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenothiazine, 3-methoxy-10-(1-methyl-4-piperidyl)- typically involves the modification of the phenothiazine coreThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Phenothiazine, 3-methoxy-10-(1-methyl-4-piperidyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Phenothiazine, 3-methoxy-10-(1-methyl-4-piperidyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of phenothiazine, 3-methoxy-10-(1-methyl-4-piperidyl)- involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenothiazine derivatives such as:

Uniqueness

Phenothiazine, 3-methoxy-10-(1-methyl-4-piperidyl)- is unique due to its specific chemical modifications, which may confer distinct properties and applications compared to other phenothiazine derivatives. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic use .

Biological Activity

Phenothiazine, 3-methoxy-10-(1-methyl-4-piperidyl)-, is a synthetic compound belonging to the phenothiazine family, recognized for its significant pharmacological properties. This compound exhibits a range of biological activities, primarily through its interactions with neurotransmitter systems. This article delves into the biological activity of this specific phenothiazine derivative, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-methoxy-10-(1-methyl-4-piperidyl)-phenothiazine features a tricyclic phenothiazine core with a methoxy group at the 3-position and a piperidyl substituent at the 10-position. Its molecular formula is C18H22N2OSC_{18}H_{22}N_2OS with a molecular weight of approximately 342.5 g/mol. The structural modifications in this compound are crucial as they influence its biological activity and therapeutic potential.

Phenothiazines, including this derivative, primarily exert their effects by blocking dopamine receptors in the central nervous system (CNS). The interaction with dopamine D2 receptors is essential for their antipsychotic effects, which include:

  • Neuroleptic Action : The blockade of dopaminergic pathways leads to reduced psychotic symptoms.
  • Antiemetic Properties : By influencing the chemoreceptor trigger zone (CTZ), these compounds can alleviate nausea and vomiting.

Additionally, recent studies indicate that this compound may also interact with serotonin receptors, further modulating neurotransmitter signaling pathways that are critical for mood regulation and behavior .

Biological Activities

The biological activities associated with 3-methoxy-10-(1-methyl-4-piperidyl)-phenothiazine extend beyond its neuroleptic effects. Key activities include:

  • Antipsychotic Effects : Demonstrated efficacy in treating schizophrenia and other psychotic disorders through dopamine receptor antagonism.
  • Anticancer Properties : Research indicates potential anti-proliferative effects against various cancer cell lines, suggesting a role in cancer chemoprevention. The compound has shown to inhibit cell cycle progression and induce apoptosis in cancer cells .
  • Multidrug Resistance Reversal : Similar to other phenothiazines, it may reverse multidrug resistance in neoplastic cells by inhibiting P-glycoprotein transport functions .

Antipsychotic Efficacy

A study involving patients treated with phenothiazines demonstrated significant improvement in psychotic symptoms when using compounds that effectively block dopamine receptors. The specific case of chlorpromazine highlighted the importance of structural modifications in enhancing therapeutic outcomes .

Anticancer Activity

In vitro studies have shown that 3-methoxy-10-(1-methyl-4-piperidyl)-phenothiazine exhibits cytotoxic effects on neuroblastoma and glioma cell lines. For instance:

  • Cell Line Studies : Dose-dependent cell death was observed in neuroblastoma cells treated with phenothiazine derivatives, indicating their potential as anticancer agents .

Comparative Table of Phenothiazine Derivatives

Compound NameAntipsychotic ActivityAnticancer ActivityMechanism of Action
ChlorpromazineHighModerateDopamine D2 receptor blockade
ThioridazineModerateHighDopamine D2 receptor blockade
3-Methoxy-10-(1-methyl-4-piperidyl)-phenothiazineHighHighDopamine D2 & serotonin receptor interaction
TrifluoperazineHighModerateDopamine D2 receptor blockade

Properties

CAS No.

101976-46-9

Molecular Formula

C19H22N2OS

Molecular Weight

326.5 g/mol

IUPAC Name

3-methoxy-10-(1-methylpiperidin-4-yl)phenothiazine

InChI

InChI=1S/C19H22N2OS/c1-20-11-9-14(10-12-20)21-16-5-3-4-6-18(16)23-19-13-15(22-2)7-8-17(19)21/h3-8,13-14H,9-12H2,1-2H3

InChI Key

JLCRIPPKROACNP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2C3=C(C=C(C=C3)OC)SC4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.